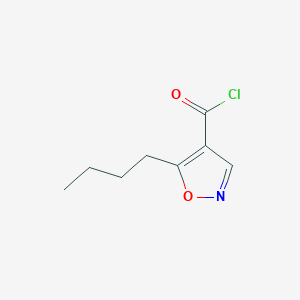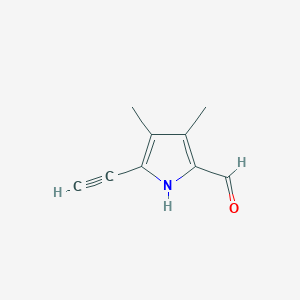![molecular formula C10H10N2O3 B12893215 4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
4-Ethoxybenzo[d]oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxybenzo[d]oxazole-2-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-ethoxybenzoic acid with appropriate amine derivatives under mild reaction conditions . Another approach includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials, followed by electrophilic substitution, cyclization, reduction, and amide formation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available starting materials and optimized reaction conditions to ensure high yields and purity. The use of catalytic amounts of copper iodide (CuI) and ultrasound techniques has been reported to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxybenzo[d]oxazole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the oxazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve mild temperatures and the use of solvents like ethanol or dimethylformamide .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
4-Ethoxybenzo[d]oxazole-2-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Ethoxybenzo[d]oxazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the oxazole ring and carboxamide group plays a crucial role in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Ethoxybenzo[d]oxazole-2-carboxamide include other oxazole derivatives such as:
- 2-Bromo-4-(4-ethoxyphenyl)oxazole
- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one
- 6-Chloro-N-(4-methoxy-3-(6-(perfluoropropan-2-yl)benzo[d]oxazol-2-yl)phenyl)-N-methylnicotinamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications and the exploration of new derivatives with potential therapeutic applications .
Propiedades
Fórmula molecular |
C10H10N2O3 |
|---|---|
Peso molecular |
206.20 g/mol |
Nombre IUPAC |
4-ethoxy-1,3-benzoxazole-2-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-6-4-3-5-7-8(6)12-10(15-7)9(11)13/h3-5H,2H2,1H3,(H2,11,13) |
Clave InChI |
XYWVKCBKBAGCKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC2=C1N=C(O2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4'-(Dimethylamino)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide](/img/structure/B12893149.png)




![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)



![1-{5-[(6-Chloroquinolin-2-yl)oxy]-2-nitrophenyl}ethan-1-one](/img/structure/B12893199.png)



